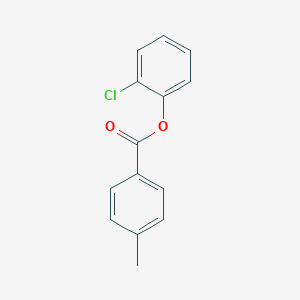

2-Chlorophenyl 4-methylbenzoate

Description

2-Chlorophenyl 4-methylbenzoate (2CP4MBA) is an aryl benzoate ester featuring a 2-chlorophenyl group attached via an ester linkage to a 4-methyl-substituted benzoyl moiety. Its crystal structure, determined via single-crystal X-ray diffraction (XRD), reveals distinct conformational properties influenced by steric and electronic effects. The molecule adopts a twisted geometry, with a dihedral angle of 59.36° between the benzene (phenolic) and benzoyl rings, driven by the ortho-chloro substituent’s steric bulk . This compound is part of a broader class of aryl benzoates studied for substituent effects on crystal packing and intermolecular interactions.

Properties

Molecular Formula |

C14H11ClO2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

(2-chlorophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)14(16)17-13-5-3-2-4-12(13)15/h2-9H,1H3 |

InChI Key |

SHDNIUHQTKMTGG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Dihedral Angles

The conformational flexibility of 2CP4MBA is critically influenced by substituent positioning. Comparisons with related aryl benzoates highlight key differences:

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly between 2CP4MBA and ionic analogs. For example:

- 2CP4MBA : Lacks classical hydrogen bonds due to its neutral ester structure. Packing is dominated by van der Waals forces and Cl···π interactions .

- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium 4-methylbenzoate : Features O—H···O (2.70 Å) and N—H···O (2.78 Å) hydrogen bonds, which stabilize the ionic crystal lattice .

Bond Length Variations

Comparative bond lengths highlight electronic effects:

- C12–O2 (ester carbonyl) : 1.248 Å in 2CP4MBA vs. 1.292 Å in a related chloroprenaline-oxalate complex, suggesting stronger resonance stabilization in the ester .

- C9–N1 (amine) : 1.507 Å in the aminium salt vs. 1.473 Å in neutral analogs, reflecting protonation-induced elongation .

Theoretical Frameworks

The graph set analysis (Etter’s methodology) explains hydrogen-bonding motifs in ionic analogs, classifying interactions as D (donor) or A (acceptor) patterns. For example, the aminium salt’s N—H···O and O—H···O bonds form a R₂²(8) motif, indicative of a cyclic dimer .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.